Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Beschreibung

Systematic Nomenclature and Structural Identification

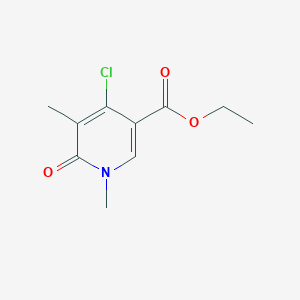

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate follows the International Union of Pure and Applied Chemistry nomenclature system for organic compounds. The systematic name precisely describes the molecular structure, indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the dihydropyridine ring. The compound's official designation as 3-Pyridinecarboxylic acid, 4-chloro-1,6-dihydro-1,5-dimethyl-6-oxo-, ethyl ester provides a comprehensive description of its structural elements.

The molecular formula C₁₀H₁₂ClNO₃ represents a molecular weight of 229.66 grams per mole, establishing its position among medium-sized organic molecules. The compound's structural complexity arises from the presence of multiple substituents on the dihydropyridine core: a chlorine atom at position 4, methyl groups at positions 1 and 5, a ketone functionality at position 6, and an ethyl carboxylate group at position 3. This substitution pattern creates a highly functionalized heterocyclic system with distinct electronic and steric properties.

The three-dimensional molecular architecture can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation O=C(C(C(Cl)=C1C)=CN(C)C1=O)OCC provides a linear description of the molecular connectivity. The compound's structural identification is further supported by its unique Chemical Abstracts Service number 853109-70-3 and its corresponding MDL number MFCD09031523.

Historical Context in Dihydropyridine Chemistry

The development of dihydropyridine chemistry traces its origins to the mid-twentieth century, when pharmaceutical researchers began exploring heterocyclic compounds for potential therapeutic applications. The discovery of calcium channel blocking properties in dihydropyridine derivatives revolutionized cardiovascular medicine and established this chemical class as a subject of intensive scientific investigation. The first generation of dihydropyridine compounds was introduced in the 1960s, with nifedipine being synthesized by Bayer Germany in 1966 as a prototype for coronary vasodilator research.

The historical significance of dihydropyridine chemistry became evident through the systematic development of successive generations of compounds. Introduced initially for coronary disease treatment, dihydropyridines underwent continuous structural modifications to optimize their pharmacological profiles. The evolution from first-generation compounds like nicardipine to more sophisticated derivatives demonstrated the potential for chemical modification to enhance therapeutic efficacy and reduce adverse effects. This progression established dihydropyridines as one of the most extensively studied scaffolds in medicinal chemistry.

The broader context of dihydropyridine research encompasses the fundamental understanding of calcium channel function and the development of calcium channel blocking agents. Fleckenstein and colleagues conducted pioneering studies in 1969, demonstrating that calcium channel inhibition using compounds like verapamil could significantly impact cardiac function. Their subsequent identification of nifedipine as a calcium antagonist exclusively blocking L-type calcium channels established the foundation for modern dihydropyridine research. These early discoveries initiated decades of research into structure-activity relationships and the development of increasingly sophisticated dihydropyridine derivatives.

The historical development of dihydropyridine chemistry also reflects broader trends in pharmaceutical research, including the transition from empirical drug discovery to rational drug design. The systematic approach to modifying the dihydropyridine scaffold has yielded numerous clinically important compounds and has contributed significantly to our understanding of heterocyclic chemistry. Contemporary research continues to explore novel dihydropyridine derivatives, investigating their potential applications beyond cardiovascular medicine and examining their interactions with various biological targets.

Position Within the 1,6-Dihydropyridine Derivative Class

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate occupies a distinct position within the broader family of 1,6-dihydropyridine derivatives, representing a specific structural variant characterized by its unique substitution pattern. The compound differs from the more commonly studied 1,4-dihydropyridine derivatives in its ring saturation pattern, with the double bonds positioned differently within the six-membered heterocyclic ring. This structural distinction significantly influences the compound's chemical reactivity, stability, and potential biological activity compared to conventional 1,4-dihydropyridine calcium channel blockers.

The 1,6-dihydropyridine core structure provides a distinct electronic environment compared to its 1,4-dihydropyridine counterparts. While 1,4-dihydropyridines are characterized by their ease of oxidation and tendency to form pyridine derivatives, 1,6-dihydropyridines exhibit different reactivity patterns due to their alternative double bond arrangement. The presence of the ketone functionality at position 6 in ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate further distinguishes it from simple dihydropyridine structures, creating a partially oxidized system that combines features of both dihydropyridine and pyridone chemistry.

Within the context of substituted dihydropyridine derivatives, this compound represents a highly functionalized example incorporating multiple substituents that modulate its chemical and physical properties. The chlorine atom at position 4 introduces electron-withdrawing character, while the methyl groups at positions 1 and 5 provide steric bulk and electron-donating effects. The ethyl carboxylate group at position 3 contributes both to the molecule's lipophilicity and provides a potential site for further chemical modification or metabolic transformation.

The structural complexity of ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate positions it among the more sophisticated members of the dihydropyridine family. Unlike simple dihydropyridine derivatives that may serve primarily as synthetic intermediates, this compound's multiple functional groups suggest potential applications in medicinal chemistry research or as a versatile building block for the synthesis of more complex molecular structures. Its position within the 1,6-dihydropyridine class makes it a valuable subject for studying structure-activity relationships and exploring novel chemical transformations unique to this particular dihydropyridine variant.

| Dihydropyridine Class | Key Structural Features | Representative Compounds |

|---|---|---|

| 1,4-Dihydropyridines | Double bonds at positions 1,4; commonly used as calcium channel blockers | Nifedipine, Amlodipine, Felodipine |

| 1,6-Dihydropyridines | Double bonds at positions 1,6; alternative electronic structure | Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate |

| Substituted variants | Multiple functional groups modulating properties | Various research compounds with diverse substitution patterns |

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZMBUONONUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470504 | |

| Record name | Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853109-70-3 | |

| Record name | Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 853109-70-3) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on a review of existing literature.

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.66 g/mol

- CAS Number : 853109-70-3

Biological Activities

The biological activity of ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is primarily linked to its structure, which allows it to interact with various biological targets. The following sections summarize key findings regarding its pharmacological properties.

Antitumor Activity

Research has indicated that derivatives of dihydropyridines, including ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, exhibit significant antitumor properties . A study highlighted that certain structural modifications in dihydropyridines enhance their efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antibacterial and Antiviral Properties

The compound has also shown antibacterial and antiviral activities . In particular, derivatives of 3,4-dihydro-pyridones have been reported to possess activity against various bacterial strains and viruses such as HIV. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Calcium Channel Blocking Activity

Similar to other compounds in the dihydropyridine class, this compound is likely to exhibit calcium channel blocking activity , which is beneficial in treating cardiovascular diseases. Dihydropyridines are known for their role as L-type calcium channel blockers; thus, ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate may have potential therapeutic applications in managing hypertension and heart failure .

Synthesis and Derivatives

The synthesis of ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be achieved through various methods involving the condensation of appropriate precursors. The synthetic pathways often focus on optimizing yields and purity while minimizing environmental impact .

Case Studies and Research Findings

A summary of notable research studies concerning the biological activity of this compound includes:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is primarily recognized for its potential in pharmaceutical applications. It serves as a precursor in the synthesis of various bioactive compounds.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer lines .

- Neurological Benefits : There is emerging evidence suggesting that this compound may possess neuroprotective effects. Animal models have demonstrated improved outcomes in neurodegenerative conditions when treated with derivatives of ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine .

Agricultural Applications

The compound is also being investigated for its utility in agriculture:

- Pesticide Development : Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine derivatives have shown promise as novel pesticides. Their ability to disrupt pest metabolism could lead to effective pest control solutions .

- Plant Growth Regulators : Some studies suggest that this compound can act as a plant growth regulator, enhancing growth rates and yield in certain crops .

Synthetic Applications

In synthetic organic chemistry, ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine serves as a versatile building block:

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds which are fundamental in medicinal chemistry .

- Functionalization Reactions : The compound can undergo various functionalization reactions to produce derivatives with enhanced properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Neuroprotective Effects

In an experimental model involving neurodegeneration induced by oxidative stress, treatment with derivatives of ethyl 4-chloro-1,5-dimethyl-6-oxo resulted in reduced neuronal cell death and improved cognitive function metrics compared to control groups.

Vorbereitungsmethoden

Table 2: Reaction Data and Analytical Results

| Parameter | Value |

|---|---|

| Starting material amount | 310 mg (1.47 mmol) |

| POCl₃ amount | 600 μL (6.44 mmol) |

| Solvent | Toluene (13 mL) |

| Temperature | 110°C |

| Reaction time | 3 hours |

| Yield | 178 mg (53%) |

| Product appearance | Off-white solid |

| Rf (TLC, EtOAc:DCM 6:4) | 0.6 |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.04 (s, 1H), 4.33 (q, 2H), 3.59 (s, 3H), 2.27 (s, 3H), 1.37 (t, 3H) |

Mechanistic and Practical Considerations

- Chlorination Mechanism: The use of phosphorus oxychloride facilitates the substitution of the hydroxy group at the 4-position with a chlorine atom via an electrophilic aromatic substitution mechanism, common in pyridine chemistry.

- Solvent Choice: Toluene is preferred for its stability at elevated temperatures and its ability to dissolve both reactants and products efficiently.

- Yield and Purity: The method provides a moderate yield (~53%), typical for halogenation reactions on substituted pyridines. Purification by TLC ensures high purity suitable for research applications.

Alternative Approaches and Notes

- The literature consistently describes the chlorination of the hydroxy precursor as the principal route. There are no widely reported alternative synthetic routes for this specific compound, likely due to the efficiency and selectivity of the POCl₃-mediated method.

- The starting hydroxy compound itself can be synthesized via established methods such as condensation of appropriate β-keto esters and amines, followed by functional group manipulation.

Comparative Analysis

Table 3: Comparison with Structurally Related Syntheses

| Compound Name | Key Transformation | Typical Yield | Reference Method |

|---|---|---|---|

| Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Chlorination of hydroxy precursor | ~53% | POCl₃ in toluene |

| Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Similar chlorination | Not specified | Analogous procedure |

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

The compound is typically synthesized via chlorination of dihydropyridone precursors using agents like POCl₃ under reflux conditions. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate derivatives are treated with POCl₃ to introduce the chloro substituent at the 4-position . Solvent selection (e.g., toluene or dichloroethane) and temperature control are critical for optimizing yields and minimizing side reactions . Alternative routes involve functionalizing pyridine rings with methyl and ester groups via nucleophilic substitution or condensation reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and regiochemistry. For instance, the methyl groups at positions 1 and 5 appear as distinct singlets in ¹H NMR, while the ester carbonyl (C=O) resonates near 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : The carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) help identify the oxo-dihydropyridine core .

- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by UV trace) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 6.2620 Å, b = 7.1053 Å, c = 10.7101 Å, and angles α = 102.46°, β = 96.75°, γ = 114.82° . Software like SHELXL or OLEX2 refines the structure, while hydrogen-bonding networks are analyzed using graph set notation (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Case Study : Discrepancies in NMR peak splitting may arise from conformational flexibility or impurities. Use variable-temperature NMR to identify dynamic processes (e.g., rotamers) .

- Cross-Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes to confirm assignments .

- Purity Checks : Employ HPLC with UV/Vis or mass detection to rule out contaminants .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

- Disorder : Methyl or ester groups may exhibit positional disorder. Use restraints (e.g., SIMU in SHELXL) to model plausible orientations .

- Hydrogen Bonding : Ambiguities in H-atom positions are resolved via Hirshfeld surface analysis or difference Fourier maps . For example, the Ni(II) complex of this compound shows O-H···O hydrogen bonds (2.65–2.75 Å) between the carboxylate and water ligands .

Q. How is this compound applied in medicinal chemistry, particularly in PROTAC design?

The dihydropyridine core serves as a warhead for targeting proteins. In PROTACs, it is conjugated to E3 ligase binders (e.g., thalidomide analogs) and target protein ligands via linkers. High-throughput platforms integrate nanoscale synthesis (e.g., 384-well plates) and LCMS validation to screen for degradation efficiency . For example, PROTACs incorporating this moiety show [M+H]+ peaks at m/z 822.7 with 88% purity .

Q. What strategies optimize regioselectivity during synthesis?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer chlorination to the 4-position .

- Catalysis : Use Lewis acids like AlCl₃ to enhance electrophilic substitution at specific sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the pyridine ring .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.